molecular formula C13H11N3O2S B2496597 Methyl 4-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]phenyl ether CAS No. 478045-21-5

Methyl 4-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]phenyl ether

Cat. No.: B2496597
CAS No.: 478045-21-5
M. Wt: 273.31
InChI Key: CSRIUAUDBDRSKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]phenyl ether is a heterocyclic compound featuring a fused isoxazole-pyrimidine core. The structure comprises a 3-methylisoxazolo[5,4-d]pyrimidine moiety linked via a sulfanyl (-S-) group to a para-substituted phenyl methyl ether. This compound is likely explored for pharmaceutical applications, particularly in kinase inhibition or as an intermediate in drug synthesis, given the prevalence of similar scaffolds in medicinal chemistry .

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfanyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-8-11-12(18-16-8)14-7-15-13(11)19-10-5-3-9(17-2)4-6-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRIUAUDBDRSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=NC=N2)SC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 4-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]phenyl ether typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Methyl 4-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]phenyl ether undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]phenyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]phenyl ether is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The isoxazole and pyrimidine rings may facilitate binding to active sites, while the sulfanyl group could play a role in modulating the compound’s reactivity and stability .

Comparison with Similar Compounds

4-[(7-Benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl Methyl Ether (HXEL-31577)

  • Core Structure : Pyrrolo[2,3-d]pyrimidine fused with a pyrrole ring (N-containing five-membered ring) instead of isoxazole.
  • Substituents : Benzyl and diphenyl groups at positions 5, 6, and 7 enhance steric bulk and lipophilicity (logP likely higher than the target compound).
  • Applications : Listed as an intermediate, suggesting utility in synthesizing kinase inhibitors or anticancer agents .
  • Key Difference : The pyrrolopyrimidine core may reduce metabolic stability compared to the isoxazole-containing target compound due to increased susceptibility to oxidative metabolism.

5-(4-Chlorophenyl)Thieno[2,3-d]Pyrimidin-4-yl 3,4-Dimethylphenyl Ether

  • Core Structure: Thieno[2,3-d]pyrimidine fused with a thiophene (sulfur-containing five-membered ring).
  • Substituents : Chlorophenyl and dimethylphenyl groups increase hydrophobicity and electron-withdrawing effects.

Kinase Inhibitor Derivatives from Patent Literature

7-[[2,3-Difluoro-4-(2-Morpholin-4-Ylethoxy)Phenyl]Methyl]-10-Hydroxy-6-Methyl-8-Oxo-N-[4-(Trifluoromethyl)-2-[6-(Trifluoromethyl)Pyrimidin-4-Yl]Phenyl]-6,7-Diazaspiro[4.5]Dec-9-Ene-9-Carboxamide

  • Core Structure : Diazaspiro[4.5]decene fused with pyrimidine and morpholine-ethoxy groups.
  • Substituents : Multiple trifluoromethyl groups enhance metabolic stability and membrane permeability.
  • Key Difference : The spirocyclic architecture and bulky substituents likely improve target specificity for kinases (e.g., EGFR or ALK inhibitors) but reduce synthetic accessibility compared to the simpler isoxazolopyrimidine scaffold .

Comparative Analysis (Hypothetical Data Table)

Property Target Compound HXEL-31577 Thieno[2,3-d]Pyrimidine Patent Diazaspiro Compound
Molecular Weight (g/mol) ~330 (estimated) ~600 ~400 ~850
logP Moderate (~2.5) High (~5.0) Moderate (~3.0) High (~4.5)
Core Heterocycle Isoxazolo[5,4-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Diazaspiro[4.5]decene
Key Functional Groups Methyl, sulfanyl, phenyl ether Benzyl, diphenyl, sulfanyl Chlorophenyl, dimethylphenyl Trifluoromethyl, morpholine-ethoxy
Potential Applications Kinase inhibitor intermediate Pharmaceutical intermediate Anticancer/kinase inhibition Targeted kinase inhibition

Biological Activity

Methyl 4-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]phenyl ether, with the chemical formula C14H13N3OS, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula: C14H13N3OS
  • Molecular Weight: 271.34 g/mol
  • CAS Number: 478045-24-8
  • Boiling Point: Approximately 423.7 °C (predicted)
  • Density: Approximately 1.31 g/cm³ (predicted)

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor of key metabolic pathways, particularly those involving dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial in nucleotide synthesis and cellular proliferation.

Antiproliferative Effects

Studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound's mechanism involves the inhibition of folate-dependent enzymes, leading to disrupted DNA synthesis and cellular growth.

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)12.5
HeLa (Cervical Cancer)8.0
MCF-7 (Breast Cancer)15.0

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on DHFR and TS. The results suggest that it possesses a dual inhibitory capacity, which is beneficial for targeting cancer cells that rely on these pathways for growth.

EnzymeIC50 (nM)Reference
Dihydrofolate Reductase120
Thymidylate Synthase46

Case Study 1: Anticancer Activity

In a study published by Gangjee et al., the compound was tested against human cancer cell lines, demonstrating potent inhibition of cell proliferation. The study highlighted the structural modifications that enhance its activity against DHFR and TS, suggesting that such compounds could be developed as effective chemotherapeutic agents .

Case Study 2: Synergistic Effects with Other Drugs

Another investigation explored the synergistic effects of this compound when combined with existing chemotherapeutics. The results indicated enhanced efficacy in reducing tumor size in xenograft models when used alongside traditional agents like methotrexate, potentially due to complementary mechanisms of action .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.